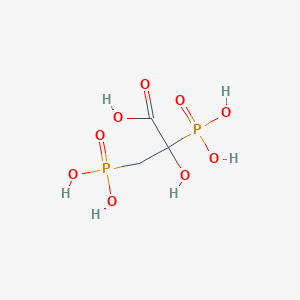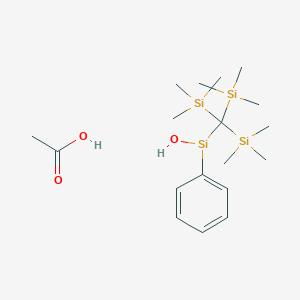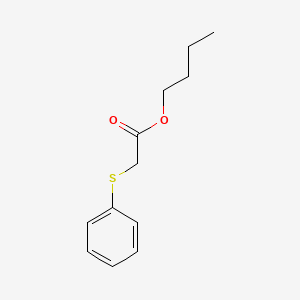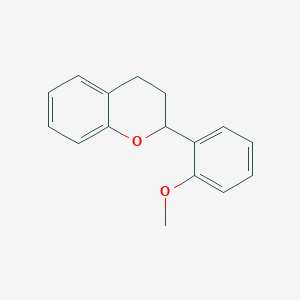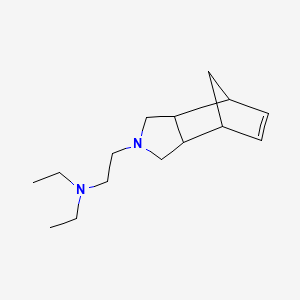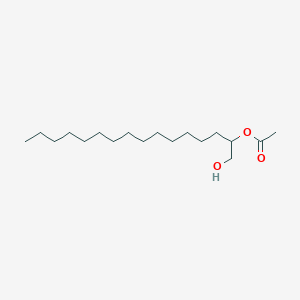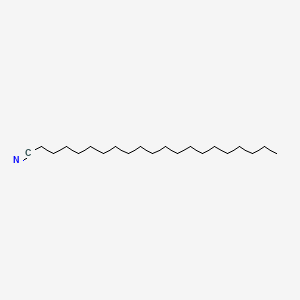
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbazole core, a carboxamide group, a chlorophenyl group, and a hydroxy group, all in a monosodium salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt typically involves multiple steps. One common method includes the reaction of 9H-carbazole-3-carboxylic acid with N-(4-chlorophenyl)-2-hydroxyamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like TEA (triethylamine) in a solvent such as DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like NaOH (sodium hydroxide) for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt include:
- 9-Ethyl-9H-carbazole-3-carboxylic acid
- N-(3-[(4-cyanophenyl)carbonyl]amino}-2-methylpropyl)-9-ethyl-9H-carbazole-3-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
68556-13-8 |
|---|---|
Molecular Formula |
C19H12ClN2NaO2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
sodium;2-[(4-chlorophenyl)carbamoyl]-9H-carbazol-3-olate |
InChI |
InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)15-9-17-14(10-18(15)23)13-3-1-2-4-16(13)22-17;/h1-10,22-23H,(H,21,24);/q;+1/p-1 |
InChI Key |
CDWCKHIMQGFMOL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)C(=O)NC4=CC=C(C=C4)Cl)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)
